molecular formula C15H15ClN2O3 B2537229 Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1436374-49-0

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No.: B2537229
CAS No.: 1436374-49-0
M. Wt: 306.75
InChI Key: LPXODVKQOYWXHZ-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a butenoyl group, and a cyanomethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable enone to form the butenoyl intermediate. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides
  • Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates

Uniqueness

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(12-4-3-5-13(16)9-12)8-14(19)18(7-6-17)10-15(20)21-2/h3-5,8-9H,7,10H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXODVKQOYWXHZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CC#N)CC(=O)OC)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CC#N)CC(=O)OC)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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